molecular formula C7H9ClN2OS B1595059 2-chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide CAS No. 50772-54-8

2-chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide

Cat. No.: B1595059
CAS No.: 50772-54-8
M. Wt: 204.68 g/mol
InChI Key: BYIWUVZIBZLZOQ-UHFFFAOYSA-N
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Description

2-chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide is a chemical compound with the CAS Number: 50772-54-8 . It has a molecular weight of 204.68 and its IUPAC name is this compound .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H9ClN2OS/c1-4-5(2)12-7(9-4)10-6(11)3-8/h3H2,1-2H3,(H,9,10,11) . This indicates the presence of a thiazole ring, which is a five-membered ring with three carbon atoms, one sulfur atom, and one nitrogen atom .


Physical and Chemical Properties Analysis

This compound is a solid substance with a melting point of 130 - 132 degrees Celsius .

Scientific Research Applications

Acetamides in Scientific Research

Acetamides are a class of compounds that have various applications in scientific research due to their diverse biological activities. They are used in the synthesis of pharmaceuticals, agrochemicals, and as intermediates in organic synthesis. Acetamides have been studied for their potential neuroprotective properties, as well as their use in the development of sedative agents. Chlormethiazole, a thiazole derivative with a history as a sedative, is an example of how such compounds can have implications in neuroprotection and sedation (Wilby & Hutchinson, 2006)(Wilby & Hutchinson, 2006).

Thiazoles in Scientific Research

Thiazoles, on the other hand, are heterocyclic compounds containing both sulfur and nitrogen in the ring. They are important in medicinal chemistry due to their presence in many biologically active molecules. Thiazoles have been explored for their antimicrobial, anti-inflammatory, and anticancer properties. The synthesis and structural properties of novel thiazole derivatives, including those with potential pharmacological activities, are areas of active research (Issac & Tierney, 1996)(Issac & Tierney, 1996).

Safety and Hazards

The safety information for 2-chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide includes several hazard statements: H302, H312, H315, H319, H332, H335 . The precautionary statements include P260, P262, P270, P280, P305 + P351 + P338, P402 + P404 . The signal word for this compound is “Warning” and it is represented by the GHS07 pictogram .

Biochemical Analysis

Biochemical Properties

2-chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, thiazole derivatives, including this compound, have been shown to exhibit antimicrobial, antifungal, and antiviral activities . These interactions often involve the inhibition of enzyme activity or the disruption of protein function, leading to the compound’s biological effects.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, thiazole derivatives have been reported to exhibit cytotoxic activity against tumor cells, indicating their potential as anticancer agents . The compound’s impact on gene expression and cell signaling pathways can lead to altered cellular responses and metabolic changes.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. These interactions may involve enzyme inhibition or activation, leading to changes in gene expression and cellular function. The compound’s structure allows it to interact with various molecular targets, contributing to its diverse biological activities . For instance, the thiazole ring’s aromaticity and electron distribution enable it to engage in electrophilic and nucleophilic substitution reactions, affecting enzyme activity and protein function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that thiazole derivatives can maintain their biological activity over extended periods, although their stability may vary depending on environmental conditions . Long-term exposure to the compound in in vitro or in vivo studies may result in sustained biological effects, including changes in cellular metabolism and function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial biological activities, such as antimicrobial or anticancer effects. Higher doses may lead to toxic or adverse effects, including cytotoxicity and organ damage . Understanding the dosage-dependent effects of the compound is essential for its potential therapeutic applications and safety assessment.

Metabolic Pathways

This compound is involved in various metabolic pathways. The compound interacts with enzymes and cofactors that facilitate its metabolism and biotransformation. These interactions can affect metabolic flux and metabolite levels, influencing the compound’s biological activity and toxicity . The metabolic pathways of thiazole derivatives often involve oxidation, reduction, and conjugation reactions, leading to the formation of active or inactive metabolites.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound may interact with transporters or binding proteins that facilitate its uptake and distribution. These interactions can affect the compound’s localization and accumulation in specific cellular compartments or tissues . Understanding the transport and distribution mechanisms is essential for optimizing the compound’s therapeutic potential and minimizing adverse effects.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization mechanisms can influence the compound’s interactions with biomolecules and its overall biological effects . For example, the compound’s presence in the nucleus may affect gene expression, while its localization in the cytoplasm may influence enzyme activity and cellular metabolism.

Properties

IUPAC Name

2-chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN2OS/c1-4-5(2)12-7(9-4)10-6(11)3-8/h3H2,1-2H3,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYIWUVZIBZLZOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC(=O)CCl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80357069
Record name 2-Chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80357069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50772-54-8
Record name 2-Chloro-N-(4,5-dimethyl-2-thiazolyl)acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=50772-54-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80357069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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